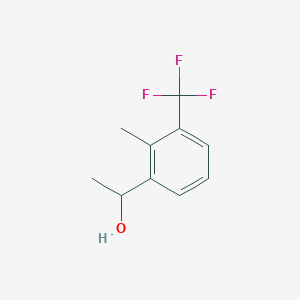
1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanol is an organic compound characterized by a phenyl ring substituted with a methyl group at the second position and a trifluoromethyl group at the third position, along with an ethanolic hydroxyl group attached to the first carbon of the phenyl ring
Synthetic Routes and Reaction Conditions:
Bromination and Grignard Reaction: The compound can be synthesized by first brominating 2-methylbenzene to form 2-bromo-3-(trifluoromethyl)benzene. This intermediate can then undergo a Grignard reaction with ethyl magnesium bromide, followed by hydrolysis to yield this compound.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of 2-methylbenzene with trifluoromethyl benzene in the presence of an aluminum chloride catalyst, followed by reduction of the resulting ketone to the alcohol.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and environmental safety. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
化学反应分析
Oxidation: The compound can be oxidized to form the corresponding ketone, 1-(2-methyl-3-(trifluoromethyl)phenyl)ethanone, using oxidizing agents like chromyl chloride or pyridinium chlorochromate (PCC).
Reduction: Reduction of the ketone form can yield the alcohol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the phenyl ring, introducing various functional groups depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Chromyl chloride, PCC, oxygen in the presence of a catalyst.
Reduction: NaBH4, LiAlH4, hydrogen gas with a palladium catalyst.
Substitution: Various electrophiles, Lewis acids like AlCl3, and suitable solvents.
Major Products Formed:
Oxidation: 1-(2-methyl-3-(trifluoromethyl)phenyl)ethanone.
Reduction: 1-(2-methyl-3-(trifluoromethyl)phenyl)ethanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways and processes.
Medicine: The compound and its derivatives may be explored for their therapeutic potential, particularly in the development of new drugs.
Industry: Its unique properties make it valuable in the production of materials with specific chemical and physical characteristics.
作用机制
The mechanism by which 1-(2-methyl-3-(trifluoromethyl)phenyl)ethanol exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be specific to the biological context and the nature of the interaction.
相似化合物的比较
2-Trifluoromethylphenol
3-Trifluoromethylphenol
2-Methyl-3-(trifluoromethyl)aniline
2-Amino-5-trifluoromethyltoluene
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
分子式 |
C10H11F3O |
|---|---|
分子量 |
204.19 g/mol |
IUPAC 名称 |
1-[2-methyl-3-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H11F3O/c1-6-8(7(2)14)4-3-5-9(6)10(11,12)13/h3-5,7,14H,1-2H3 |
InChI 键 |
OEINYHISAVXEGF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1C(F)(F)F)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


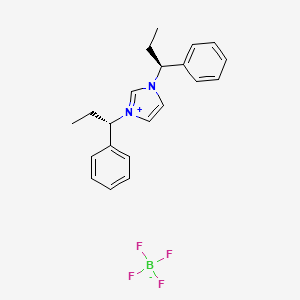
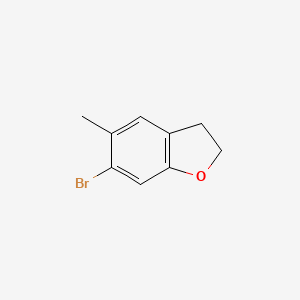
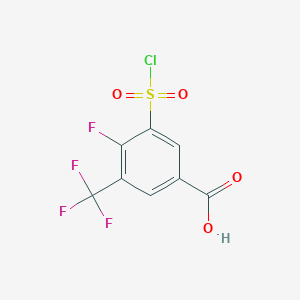
![1-Amino-3-methylthiobenzo[f]quinazoline](/img/structure/B15362451.png)
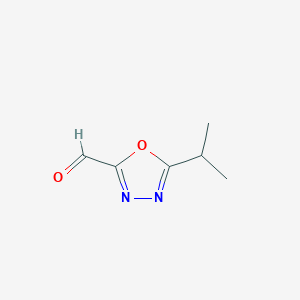
![4-(1-Cyclohexen-1-yl)-1-[(4-methoxyphenyl)methyl]-3-phenyl-1H-pyrazol-5-amine](/img/structure/B15362467.png)
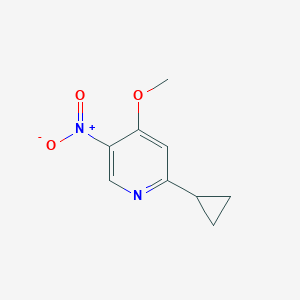
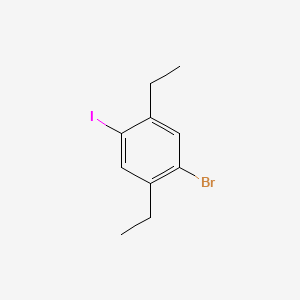
![Tert-butyl 2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate](/img/structure/B15362486.png)
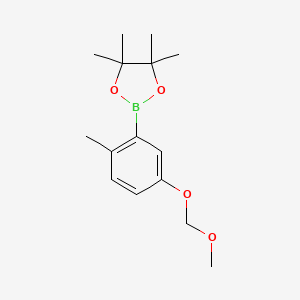
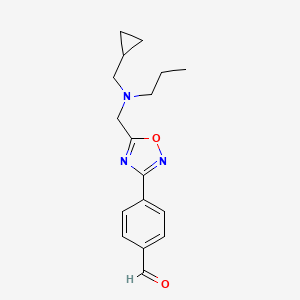
![Methyl 2-bromo-4-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B15362501.png)
![5-Bromopyrazolo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B15362508.png)

